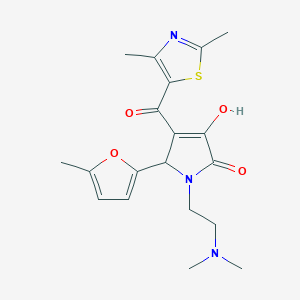

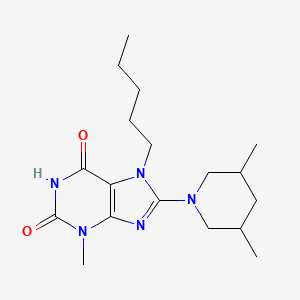

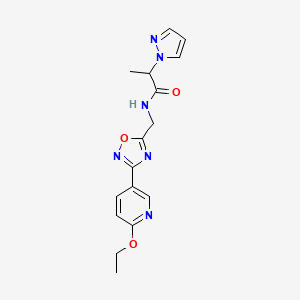

![molecular formula C5H4N4O B2607794 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol CAS No. 4866-61-9](/img/structure/B2607794.png)

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

説明

“[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol” is a non-naturally occurring small molecule . It has a molecular weight of 150.1380 and its IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5 (11)10-6 (9-4)7-3-8-10/h2-3,11H,1H3 . This compound is part of an important class of molecules that have found applications in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of “this compound” has been a subject of research over the years . The compound and its analogs are synthetic, and their development and application have continued and even accelerated over the decades .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . It is part of the 1,2,4-triazolopyrimidine heterocycle system, which presents four different families of isomers .Chemical Reactions Analysis

The “this compound” scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .科学的研究の応用

Versatile Biological Activities

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (TPs) forms an important class of non-naturally occurring small molecules, showing varied biological activities. These compounds have significant roles in both agriculture and medicinal chemistry. They exhibit a wide range of properties, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. This diverse utility makes TPs a critical focus in the development of new therapeutic and agricultural agents (Pinheiro et al., 2020).

Synthetic Approaches and Applications

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines is notable for its complexity and variability. These compounds have been identified to possess properties like herbicidal activity and can act as antifungal, antitubercular, antibacterial, and antitumor agents. They are also recognized for their roles in treating Alzheimer's disease and insomnia. Interestingly, complexes of triazolo-pyrimidines with elements like Pt and Ru exhibit high activity against parasites and can be used in cancer treatment. The synthetic methods are mainly categorized into two groups: annulation of pyrimidine moiety to triazole ring and vice versa (Fizer & Slivka, 2016).

Antimicrobial and Antifungal Properties

Specific derivatives of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ols, synthesized through three-component reactions, have demonstrated in vitro antimicrobial and antifungal activities. These new substances indicate the potential of TPs in developing effective antimicrobial agents (Komykhov et al., 2017).

Anti-Epileptic Activities

Novel derivatives of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one have shown remarkable anti-epileptic activities. These compounds, based on the marine natural product Essramycin, demonstrated their effectiveness in a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons. This suggests their potential in the development of new anti-epileptic medications (Ding et al., 2019).

Chemical Transformations and Applications

The chemical transformations of 5-alkyl(phenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols have been explored. These transformations involve reactions with reagents of diverse electronic nature, indicating the chemical versatility of these compounds in various applications (Zemlyanaya et al., 2018).

Overview of Synthetic and Medicinal Perspectives

[1,2,4]Triazolo[1,5-a]pyrimidine is recognized for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, and other properties. Several drugs in clinical trials and marketed drugs, like Trapidil and Essramycin, highlight the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety in medicinal chemistry. The report includes a concise representation of synthetic strategies for diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs and their pharmacological applications, emphasizing structure-activity relationships (Merugu et al., 2022).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors, contributing to their pharmacological activities .

Mode of Action

It’s known that such compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol is known to affect various biochemical pathways. For instance, some derivatives of this compound have shown to suppress the ERK signaling pathway, which plays a crucial role in cell proliferation and survival .

Result of Action

Similar compounds have been known to induce cell apoptosis and inhibit cell growth .

生化学分析

Biochemical Properties

The [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to be a potent human CXCR2 receptor antagonist . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDCPYXMVITMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2N=CNN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288789 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4866-61-9, 31592-08-2 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural characteristics of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and how are they typically characterized?

A1: [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives are characterized by a fused triazole and pyrimidine ring system with a hydroxyl group at the 7-position. These compounds can be further substituted at various positions, leading to a diverse range of structures. Characterization typically involves spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, in one study, the structure of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was confirmed using 1H-NMR, 13C-NMR, IR spectroscopy and LC-MS. []

Q2: Have [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives shown potential for corrosion inhibition, and if so, what mechanisms might be involved?

A2: Yes, research indicates that [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives can act as corrosion inhibitors for carbon steel in acidic environments. [] Specifically, 5-methylthis compound (MTP) exhibited significant inhibition efficiency (up to 94.4%) in 1M HCl solutions. [] The proposed mechanism involves adsorption of the MTP molecules onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. This adsorption process appears to follow the Langmuir adsorption isotherm model. [] Further investigation using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques suggests that MTP acts as a mixed-type inhibitor, affecting both anodic and cathodic corrosion reactions. []

Q3: How do researchers utilize computational chemistry to understand the properties and behavior of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives?

A3: Density Functional Theory (DFT) calculations have been employed to analyze the reactivity of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and provide insights into their effectiveness as corrosion inhibitors. [] These calculations can shed light on electronic properties and molecular orbitals, which can help explain the interactions between the inhibitor molecules and the metal surface. Such computational studies contribute to a deeper understanding of the structure-activity relationship and can guide the design of more effective corrosion inhibitors.

Q5: What is the significance of studying the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol?

A5: Investigating the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol with transition metals offers insights into its potential in various fields. Research has focused on synthesizing and characterizing coordination compounds of 5-methylthis compound with transition metal(II) halides, examining their spectral and magnetic properties. [, ] Understanding these properties can be valuable for applications like catalysis, materials science, and potentially even drug design. For instance, the distinct magnetic properties observed in tetraaquabis(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-olato)copper(II) and its diammine diaqua analogue highlight the influence of ligand coordination on the electronic structure of the metal center. [] This understanding is crucial for tailoring the properties of metal complexes for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

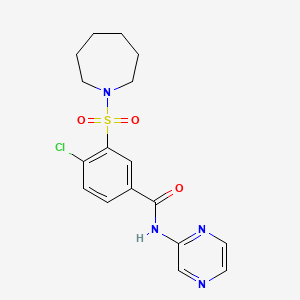

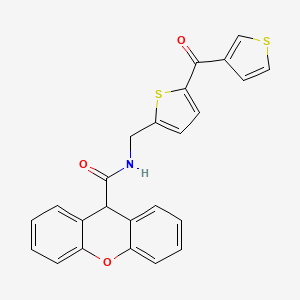

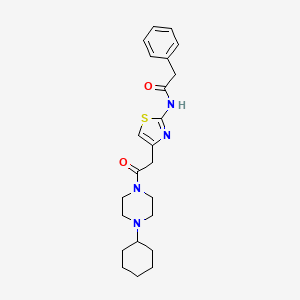

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)

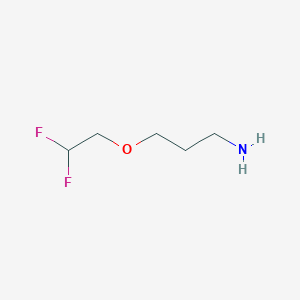

![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)

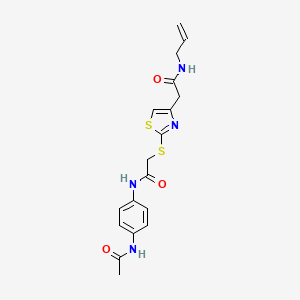

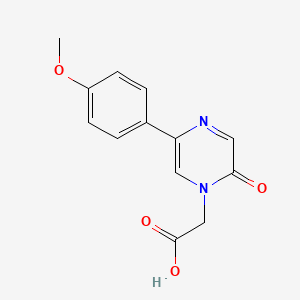

![2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2607730.png)